molecular formula C13H22N2O3 B2978884 Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate CAS No. 2177266-32-7

Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate

Cat. No.: B2978884
CAS No.: 2177266-32-7
M. Wt: 254.33
InChI Key: RXHWHWCQHYCQKQ-UHFFFAOYSA-N
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Description

Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate (CAS: 2177266-32-7) is a spirocyclic compound with the molecular formula C₁₃H₂₂N₂O₃ and a molecular weight of 254.33 g/mol . It features a spiro[4.5]decane core, where the 7-position is substituted with an oxo group, and the 2-position is esterified with a tert-butyl carbamate group. This compound is typically stored at 2–8°C under dry conditions to ensure stability . Its hazard profile includes warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name

tert-butyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-7-13(9-15)6-4-5-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHWHWCQHYCQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Benzyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate (CAS: 1160246-74-1)

  • Molecular Formula : C₁₆H₂₀N₂O₃
  • Molecular Weight : 288.35 g/mol
  • Demonstrated potent inhibition of protein interactions and activation of ligand binding in receptor studies, highlighting the impact of the benzyl group on biological activity .

Oxo Group Positional Isomers

tert-Butyl 3-Oxo-2,7-Diazaspiro[4.5]Decane-7-Carboxylate (CAS: 1158750-91-4)

  • Similarity Score : 0.96
  • Key Differences :
    • The oxo group shifts to the 3-position, altering hydrogen-bonding sites and conformational flexibility.
    • Positional changes may affect binding affinity in enzyme inhibition or receptor modulation.

Spiro Ring Size Variations

tert-Butyl 7-Oxo-2,6-Diazaspiro[3.4]Octane-2-Carboxylate (CAS: 1234616-51-3)

  • Similarity Score : 0.91
  • Key Differences :
    • Smaller spiro[3.4]octane core reduces ring strain and steric bulk compared to spiro[4.5]decane.
    • Shorter spiro systems may limit interactions with deep binding pockets in proteins.

Heteroatom Modifications

tert-Butyl 9-Oxa-2,6-Diazaspiro[4.5]Decane-2-Carboxylate (CAS: 1251003-79-8)

  • Key Differences :
    • Replaces the 7-oxo group with a 9-oxa (ether) group, introducing an oxygen atom into the spiro system.
    • This modification enhances polarity and may improve metabolic stability compared to the oxo analog .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature
tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate 2177266-32-7 C₁₃H₂₂N₂O₃ 254.33 7-Oxo, tert-butyl ester
Benzyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate 1160246-74-1 C₁₆H₂₀N₂O₃ 288.35 Benzyl ester, protein inhibitor
tert-Butyl 3-Oxo-2,7-Diazaspiro[4.5]Decane-7-Carboxylate 1158750-91-4 C₁₄H₂₃N₂O₃ 267.35 3-Oxo positional isomer
tert-Butyl 9-Oxa-2,6-Diazaspiro[4.5]Decane-2-Carboxylate 1251003-79-8 C₁₃H₂₂N₂O₄ 270.33 9-Oxa heteroatom substitution

Research Findings and Implications

  • Spiroisoxazoline Analogs : Compounds like YA2 (spiro{4.4} system) exhibit anticancer activity, suggesting that spiro[4.5] analogs may also target similar pathways .
  • Benzyl Ester Activity : The benzyl variant’s role as a protein interaction inhibitor underscores the importance of ester group selection in drug design .
  • Synthetic Utility : The tert-butyl group in the target compound enhances stability, making it a preferred intermediate in multi-step syntheses .

Biological Activity

Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate (CAS No. 2177266-32-7) is a synthetic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

  • Molecular Formula: C₁₃H₂₂N₂O₃
  • Molecular Weight: 254.33 g/mol
  • CAS Number: 2177266-32-7
  • Structure: Spirocyclic
PropertyValue
Molecular FormulaC₁₃H₂₂N₂O₃
Molecular Weight254.33 g/mol
CAS Number2177266-32-7

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors. The spirocyclic structure may facilitate binding to specific sites on these targets, modulating their activity and potentially leading to therapeutic effects.

Therapeutic Potential

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity: Studies have shown that spirocyclic compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation, indicating potential anticancer properties for this compound.
  • Neuroprotective Effects: Some spirocyclic compounds have demonstrated neuroprotective effects in preclinical models, suggesting that this compound may also offer similar benefits.

Case Studies and Research Findings

A review of the literature reveals several studies exploring the biological activity of related compounds:

  • Study on Antimicrobial Properties: A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of similar spirocyclic compounds against various bacterial strains, suggesting a potential mechanism involving disruption of bacterial cell walls.
  • Anticancer Research: Research presented at the American Association for Cancer Research indicated that certain diazaspiro compounds exhibited significant cytotoxicity against breast cancer cell lines, warranting further investigation into their mechanisms and therapeutic applicability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with other related compounds:

Compound NameMolecular FormulaBiological Activity
Tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-2-carboxylateC₁₂H₁₈N₂O₄Moderate antimicrobial
Tert-butyl 6-Oxo-2,7-diazaspiro[4.5]decane-2-carboxylateC₁₃H₂₂N₂O₃Significant anticancer
Tert-butyl 3-Oxo-2,7-diazaspiro[4.5]decane-7-carboxylateC₁₃H₂₂N₂O₃Neuroprotective properties

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